3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it could potentially inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways play crucial roles in cellular functions and responses to stress.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and potential biological activity. These functional groups can significantly influence the compound’s electronic properties and its ability to interact with biological targets .
Properties
IUPAC Name |
3-bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4O2/c1-7-12(14)13-16-5-4-10(18(13)17-7)8-2-3-9(15)11(6-8)19(20)21/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJGGGFAQLWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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